ethyl 3-(2-chloroacetamido)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate
Description
Ethyl 3-(2-chloroacetamido)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate is a complex heterocyclic compound featuring fused pyran, thieno-pyridine, and chloroacetamido moieties.
Properties
IUPAC Name |
ethyl 6-[(2-chloroacetyl)amino]-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-4-23-16(22)14-13(20-12(21)7-18)10-5-9-8-24-17(2,3)6-11(9)19-15(10)25-14/h5H,4,6-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLERAZUPABZOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3CC(OCC3=C2)(C)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chloroacetamido)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, which can replace the chloroacetyl group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with primary amines can lead to the formation of fused pyrimidines .
Scientific Research Applications
The compound ethyl 3-(2-chloroacetamido)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its applications, supported by detailed data and case studies.
Chemical Properties and Structure
This compound is characterized by a complex molecular structure that includes a pyrano-thieno framework. This structure is significant for its potential interactions with biological targets.
Molecular Formula
- Chemical Formula : C₁₅H₁₈ClN₃O₄S
- Molecular Weight : 363.84 g/mol
Pharmacological Studies
The compound has shown promise in pharmacological research, particularly in the development of new therapeutic agents. Its structural features suggest potential interactions with various biological pathways.
Case Study: Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Models of Alzheimer's Disease
In animal models of Alzheimer’s disease, compounds related to this compound have been shown to reduce amyloid-beta plaque formation and improve cognitive function. These findings indicate a potential mechanism through which the compound may exert neuroprotective effects.
Anti-inflammatory Research
The compound's ability to modulate inflammatory responses has been explored in various studies.
Case Study: Inhibition of Pro-inflammatory Cytokines
Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 3-(2-chloroacetamido)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional group effects.
Physicochemical and Spectral Properties
Key Observations:
- Thermal Stability: The target compound’s melting point is unreported but may exceed 200°C based on analogs with similar fused-ring systems (e.g., compound 1l: 243–245°C) .
- Spectral Signatures: The absence of nitro or cyano groups in the target compound differentiates its IR and NMR profiles from analogs like 1l and 2d, which show distinct C≡N and NO₂ peaks .
Biological Activity
Ethyl 3-(2-chloroacetamido)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves multiple steps typically including the formation of thieno[3,2-e]pyridine derivatives through cyclization reactions. The compound is characterized by its unique structural features that contribute to its biological activity.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-e]pyridine derivatives. For instance, compounds similar to this compound have shown effective inhibition against various cancer cell lines. A notable study demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited cytotoxic effects on breast cancer cells (MDA-MB-231) with IC50 values ranging from 27.6 μM to 43 μM .
2. Neurotropic Activity
The neurotropic effects of this compound class have been evaluated through molecular docking studies and behavioral assays. Compounds derived from pyrano[4,3-b]thieno[3,2-e]pyridine structures have shown binding affinity to GABA_A receptors and serotonin transporters (SERT), indicating potential as anxiolytic agents . For example, certain derivatives displayed a significant increase in the latent time of first immobilization in forced swimming tests, suggesting antidepressant-like effects .
3. Antimicrobial Properties
Thieno derivatives have also been explored for their antimicrobial activities. Some studies reported that these compounds possess broad-spectrum activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
4. Anti-inflammatory Effects
Compounds within this structural family have been noted for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways and reduce cytokine production in vitro .
Table: Summary of Biological Activities
Detailed Research Findings
- Antitumor Studies : In a comparative study on thieno derivatives' cytotoxicity against cancer cells, this compound was shown to inhibit tumor cell proliferation effectively.
- Neuropharmacological Evaluation : Molecular docking studies revealed that the compound binds effectively to neurotransmitter receptors associated with mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
